molecular formula C20H19ClF3NO3S B2806234 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 1448125-09-4

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No. B2806234
CAS RN: 1448125-09-4
M. Wt: 445.88
InChI Key: UUTMOCJSFZFPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C20H19ClF3NO3S and its molecular weight is 445.88. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for the synthesis of pyrrolidine derivatives, including those containing sulfonyl and trifluoromethyl groups, which are key features of the compound . For instance, Smolobochkin et al. (2017) described an acid-catalyzed reaction leading to new arylsulfonylpyrrolidines, showcasing a method for synthesizing derivatives similar to the compound of interest (Smolobochkin et al., 2017). Similarly, Markitanov et al. (2016) synthesized new 4-(trifluoromethyl)pyrrolidines, highlighting the relevance of these functional groups in medicinal chemistry (Markitanov et al., 2016).

Biological Activity and Applications

Several studies have focused on the potential biological activities of compounds structurally related to "1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one." For example, the work by Duan et al. (2019) on phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists highlighted the importance of specific structural elements for achieving high selectivity and desirable pharmacokinetic properties, which could be relevant for understanding the biological activities of similar compounds (Duan et al., 2019).

Antimicrobial Activity

The antimicrobial potential of sulfonamide and pyrrolidine derivatives has been explored, indicating that these structural motifs could contribute to antibacterial and antifungal activities. Shah et al. (2014) synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives and evaluated their antimicrobial activities, suggesting that similar structures could exhibit useful biological properties (Shah et al., 2014).

Molecular Conformation and Interactions

Studies on related compounds have also investigated their molecular conformations and interactions. Sagar et al. (2017) analyzed the crystal structures of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, providing insights into the conformational preferences and hydrogen bonding patterns that could influence the biological activity and solubility of similar compounds (Sagar et al., 2017).

properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3NO3S/c21-16-6-8-17(9-7-16)29(27,28)18-11-12-25(13-18)19(26)10-3-14-1-4-15(5-2-14)20(22,23)24/h1-2,4-9,18H,3,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTMOCJSFZFPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.